

CAS number 16234-14-3 chemical properties and suppliers

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Compound of Interest

Compound Name: 2,4-Dichlorothieno[3,2-d]pyrimidine

Cat. No.: B033283

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An In-depth Technical Guide to **2,4-Dichlorothieno[3,2-d]pyrimidine** (CAS 16234-14-3) for Researchers and Drug Development Professionals

Introduction

2,4-Dichlorothieno[3,2-d]pyrimidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its thienopyrimidine core is a key pharmacophore in a variety of kinase inhibitors, making it a compound of significant interest for the development of targeted therapies, particularly in oncology. This guide provides a comprehensive overview of its chemical properties, suppliers, and its application in the synthesis of kinase inhibitors, complete with experimental insights and pathway diagrams.

Chemical and Physical Properties

2,4-Dichlorothieno[3,2-d]pyrimidine, a white to off-white solid, possesses the following key properties^[1]:

Property	Value
CAS Number	16234-14-3
Molecular Formula	C ₆ H ₂ Cl ₂ N ₂ S
Molecular Weight	205.06 g/mol [1]
Melting Point	136.0 to 140.0 °C[2]
Boiling Point (Predicted)	274.8 ± 22.0 °C
Density (Predicted)	1.662 ± 0.06 g/cm ³ [2]
Appearance	White to Almost white powder to crystal
Storage Temperature	Room temperature, recommended to be stored in a cool, dark place (<15°C)

Key Applications in Medicinal Chemistry

2,4-Dichlorothieno[3,2-d]pyrimidine is a versatile precursor for the synthesis of a wide range of biologically active molecules. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (S_NAr), allowing for the introduction of various functional groups and the generation of diverse chemical libraries. This reactivity is central to its use in developing kinase inhibitors.

Synthesis of Kinase Inhibitors

This compound is a key intermediate in the synthesis of inhibitors for several important kinases, including:

- **Phosphoinositide 3-kinase (PI3K) and mTOR:** The thienopyrimidine scaffold is a well-established core for potent PI3K and mTOR inhibitors. By reacting **2,4-dichlorothieno[3,2-d]pyrimidine** with various amines and other nucleophiles, researchers have developed highly selective and dual PI3K/mTOR inhibitors for cancer therapy.
- **Cyclin-Dependent Kinase 7 (CDK7):** It is used to synthesize novel CDK7 inhibitors, which are promising for the treatment of triple-negative breast cancer.

- Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): Derivatives have been identified as dual inhibitors of FAK and FLT3, showing potential in treating highly invasive cancers and acute myeloid leukemia (AML).
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The thienopyrimidine core is utilized to create potent VEGFR-2 inhibitors, which are crucial in blocking tumor angiogenesis.

Experimental Protocols

The following sections provide illustrative experimental procedures for the synthesis and derivatization of **2,4-Dichlorothieno[3,2-d]pyrimidine**.

Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

A common method for the synthesis of the title compound involves the chlorination of thieno[3,2-d]pyrimidine-2,4-dione.

General Procedure: To a suspension of thieno[3,2-d]pyrimidine-2,4-dione (1 equivalent) in phosphorus oxychloride (POCl_3 , ~8-10 equivalents), diisopropylethylamine (DIPEA, ~2.5 equivalents) is added. The reaction mixture is heated to reflux for approximately 2 hours. After the reaction is complete, the excess POCl_3 and DIPEA are removed by distillation under reduced pressure. The resulting crude product is then purified to yield **2,4-dichlorothieno[3,2-d]pyrimidine**[3].

Synthesis of a 4-Substituted Thieno[3,2-d]pyrimidine Derivative (A PI3K/mTOR Inhibitor Precursor)

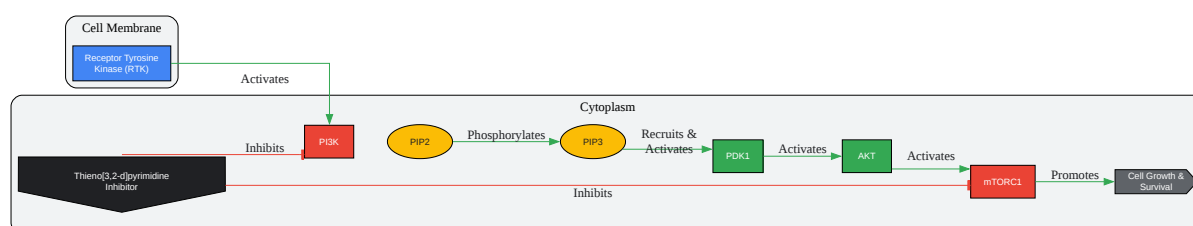
The reactivity of the chlorine atoms at the C2 and C4 positions is differential, often allowing for sequential substitution. The C4 position is generally more reactive towards nucleophilic substitution.

General Procedure for Monosubstitution: **2,4-Dichlorothieno[3,2-d]pyrimidine** (1 equivalent) is dissolved in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF). A primary or secondary amine (1-1.2 equivalents) and a base such as DIPEA or triethylamine (TEA) are added. The reaction is typically stirred at room temperature or gently heated until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the product

is isolated by standard workup procedures, which may include extraction and purification by column chromatography.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Molecules synthesized from **2,4-Dichlorothieno[3,2-d]pyrimidine** are designed to inhibit key kinases in this pathway.

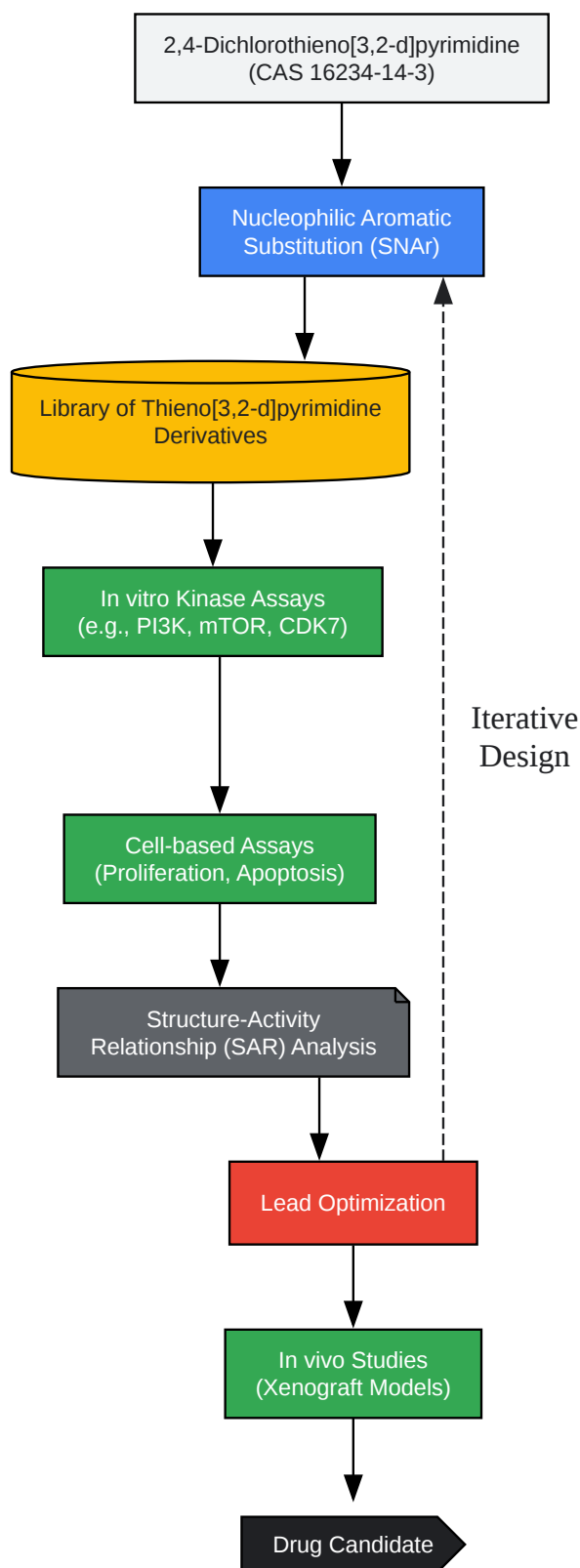


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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by thieno[3,2-d]pyrimidine derivatives.

Experimental Workflow

The development of novel kinase inhibitors using **2,4-Dichlorothieno[3,2-d]pyrimidine** as a starting material typically follows a structured workflow from synthesis to biological evaluation.



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Caption: A typical workflow for the discovery of kinase inhibitors starting from **2,4-Dichlorothieno[3,2-d]pyrimidine**.

Suppliers

A variety of chemical suppliers offer **2,4-Dichlorothieno[3,2-d]pyrimidine**, typically with purities of 98% or higher. When sourcing this material, it is advisable to request a certificate of analysis to confirm its identity and purity.

Supplier	Location
Sigma-Aldrich	International
TCI Chemicals	International
Pharmaffiliates	India
ChemicalBook	China
Ambeed	USA
Chem-Impex	USA
Hangzhou Longshine Bio-Tech	China
Catsyn	China

Conclusion

2,4-Dichlorothieno[3,2-d]pyrimidine is a high-value starting material for the synthesis of targeted therapeutics. Its versatile reactivity and the proven efficacy of its derivatives as kinase inhibitors underscore its importance in modern drug discovery. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this powerful chemical scaffold.

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